Cas no 74246-64-3 (1,3-Thiazolin-4-one-2-acetonitrile)

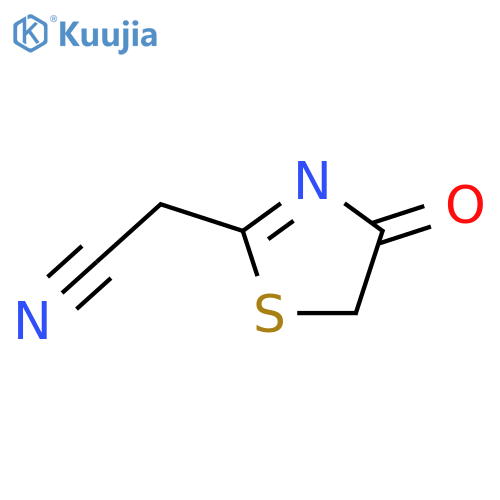

74246-64-3 structure

商品名:1,3-Thiazolin-4-one-2-acetonitrile

1,3-Thiazolin-4-one-2-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Thiazoleacetonitrile,4,5-dihydro-4-oxo-

- 1,3-Thiazolin-4-one-2-acetonitrile

- 2-(4-oxo-1,3-thiazol-2-yl)acetonitrile

- 2-cyanomethyl-2-thiazolin-4-one

- 2-cyanomethylthiazolidin-4-one

- CL 842

- (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile

- FT-0606747

- 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile

- 2-cyanomethyl-4-thiazolinone

- EN300-33316

- AKOS004114849

- 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile

- MFCD00052566

- 4-Oxo-(2-thiazolin-2-yl)acetonitrile

- Cl-842

- 74246-64-3

- PS-4435

- LXFWWRBPFWGVJT-UHFFFAOYSA-N

- DTXSID50371959

-

- MDL: MFCD00052566

- インチ: InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2

- InChIKey: LXFWWRBPFWGVJT-UHFFFAOYSA-N

- ほほえんだ: C(C#N)C1=NC(=O)CS1

計算された属性

- せいみつぶんしりょう: 140.00400

- どういたいしつりょう: 140.00443393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 78.5Ų

じっけんとくせい

- 密度みつど: 1.43

- ゆうかいてん: 183-185

- ふってん: 300.6°C at 760 mmHg

- フラッシュポイント: 135.6°C

- 屈折率: 1.675

- PSA: 78.52000

- LogP: 0.00758

- じょうきあつ: 0.0±0.6 mmHg at 25°C

1,3-Thiazolin-4-one-2-acetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: Harmful

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 3439

- 危険カテゴリコード: 23/24/25

- セキュリティの説明: S36/37

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- セキュリティ用語:S36/37

- リスク用語:R23/24/25

1,3-Thiazolin-4-one-2-acetonitrile 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

1,3-Thiazolin-4-one-2-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33316-0.1g |

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | 95% | 0.1g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-33316-0.5g |

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | 95% | 0.5g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-16901-0.5g |

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | 95% | 0.5g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-16901-2.5g |

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | 95% | 2.5g |

$27.0 | 2023-09-20 | |

| Enamine | EN300-16901-10.0g |

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | 95% | 10.0g |

$42.0 | 2023-02-09 | |

| Enamine | EN300-16901-1g |

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | 95% | 1g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-33316-5.0g |

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | 95% | 5.0g |

$34.0 | 2023-02-14 | |

| Key Organics Ltd | PS-4435-5MG |

(4,5-Dihydro-4-oxo-1,3-thiazol-2-yl)acetonitrile |

74246-64-3 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| TRC | T344658-10mg |

1,3-Thiazolin-4-one-2-acetonitrile |

74246-64-3 | 10mg |

$ 50.00 | 2022-06-02 | ||

| TRC | T344658-100mg |

1,3-Thiazolin-4-one-2-acetonitrile |

74246-64-3 | 100mg |

$ 80.00 | 2022-06-02 |

1,3-Thiazolin-4-one-2-acetonitrile 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

74246-64-3 (1,3-Thiazolin-4-one-2-acetonitrile) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量